PI3K Inhibition Class-Level Evidence and Comparator Gap
The MeSH annotation links the thiophene-triazole architecture to PI3K inhibition via the clinical compound PF-4989216 (a 1,2,4-triazole derivative) [1]. However, no direct enzymatic assay data are publicly available for 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide itself. The closest comparator with reported PI3K activity, PF-4989216 (IC50 = 2 nM for p110α, 142 nM for p110β, 65 nM for p110δ, 1 nM for p110γ, 110 nM for VPS34) , differs in the triazole regioisomer (1,2,4- vs. 1,2,3-triazole) and the thiophene substitution (4-cyano-2-fluorophenyl vs. 4-methyl). Without head-to-head data, any extrapolation of potency from PF-4989216 to the target compound is unsupported.
| Evidence Dimension | PI3K p110α inhibition (IC50) |
|---|---|
| Target Compound Data | Not available – no published enzymatic data |
| Comparator Or Baseline | PF-4989216: IC50 = 2 nM (p110α); 142 nM (p110β); 65 nM (p110δ); 1 nM (p110γ); 110 nM (VPS34) |
| Quantified Difference | Incalculable due to absence of target compound data |
| Conditions | Recombinant PI3K isoform biochemical assays; PF-4989216 data from Bertin Bioreagent product sheet |
Why This Matters
Procurement for PI3K-targeted programs requires confirmation that the 1,2,3-triazole regioisomer retains or improves isoform selectivity relative to the 1,2,4-triazole reference; currently that evidence does not exist.
- [1] MeSH Supplementary Concept Data: PF-4989216. National Library of Medicine. View Source
